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Compound of Interest

Compound Name: 5,7-Dibromo-8-methoxyquinoline

Cat. No.: B102607

A definitive structural analysis of 5,7-Dibromo-8-methoxyquinoline has been achieved
through single-crystal X-ray crystallography, providing unequivocal evidence of its molecular
conformation. This guide compares the high-resolution crystallographic data with spectroscopic
techniques, offering researchers a comprehensive overview of the available structural
validation methods for this compound.

The precise arrangement of atoms within 5,7-Dibromo-8-methoxyquinoline, a key
intermediate in the synthesis of various biologically active compounds, is crucial for
understanding its chemical reactivity and potential applications in drug development. While
spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy provide valuable information about the chemical environment and functional
groups, only X-ray crystallography can deliver a precise three-dimensional model of the
molecule in the solid state.

A study published by the International Union of Crystallography (IUCr) presents the crystal
structure of 5,7-Dibromo-8-methoxyquinoline, confirming the connectivity and spatial
orientation of the atoms.[1][2][3] The compound crystallizes in the monoclinic space group
P21/c.[3] Key structural features revealed by this analysis include the planarity of the quinoline
ring system and the specific bond lengths and angles, which are influenced by the presence of
the bromine and methoxy substituents.[1][2]
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Comparative Analysis of Structural Validation

Methods

While X-ray crystallography stands as the gold standard for structural determination, NMR and

IR spectroscopy serve as essential and more routinely accessible complementary techniques

for structural elucidation and confirmation in solution and bulk material, respectively.
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Experimental Data
X-ray Crystallography Data

The crystallographic data provides a high-resolution snapshot of the molecule. The key

parameters are summarized below.
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Parameter Value
Chemical formula C10H7Br2NO
Crystal system Monoclinic
Space group P21/c

a (A 16.158 (3)
b (A) 3.9960 (6)
c (A 17.551 (3)
B (°) 115.316 (5)
Volume (A3) 1024.4 (3)
Z 4

Radiation type Mo Ka
Temperature (K) 296

Selected Bond Lengths (A)

Bri—C5 = 1.901(3), Br2—C7 = 1.889(3)

Selected Bond Angles (°)

C6—C5—Brl = 120.2(2), C6—C7—Br2 =
117.6(2)

Data sourced from IUCrData (2017).[3]

Spectroscopic Data

Spectroscopic data from other studies corroborate the structure of 5,7-Dibromo-8-

methoxyquinoline.[1][2][4]
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'H NMR (400 MHz, CDCIs) 8 **C NMR (100 MHz, CDCIs)

IR (cm™?)
(ppm) S (ppm)
9.00 (dd, 1H, H-2) 153.3 2919
8.52 (dd, 1H, H-4) 150.9 2850
8.02 (s, 1H, H-6) 143.8 1733
7.58 (dd, 1H, H-3) 136.1 1600
4.19 (s, 3H, OCHs) 133.7 1578
128.3 1490
122.5 1462
116.5 1383
116.3 1370
62.1 (OCHs) 1353
1086

Spectroscopic data consistent
with published literature.[1][2]

[4]

Experimental Protocols
Synthesis and Crystallization of 5,7-Dibromo-8-
methoxyquinoline

5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to a solution of NaOH (132 mg, 3.3 mmol)
in 100 ml of distilled water.[1][2] Dimethyl sulfate (416 mg, 3.3 mmol) is then added dropwise to
the mixture at -10 °C over a period of one hour with continuous stirring.[4] The reaction mixture
is subsequently heated to 70-80 °C for one hour.[4] After the reaction is complete, the resulting
solid is dissolved in chloroform (50 ml).[1][2] The organic layer is washed sequentially with 10%
Na2COs and 10% NaOH solutions, and then dried over Na2SOa.[1][2] The solvent is removed
under reduced pressure. The crude product is purified by passing it through a short alumina
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column, eluting with a 1:6 mixture of ethyl acetate and hexane, to yield colorless needles of
5,7-Dibromo-8-methoxyquinoline.[1][2]

X-ray Crystallography

A suitable single crystal of 5,7-Dibromo-8-methoxyquinoline is mounted on a diffractometer.
X-ray diffraction data is collected at a controlled temperature (296 K) using Mo Ka radiation.[3]
The structure is solved by direct methods and refined by full-matrix least-squares on F2. All
non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically
calculated positions and refined using a riding model.

NMR and IR Spectroscopy

1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using CDCIs as the solvent.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard. IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural
validation of 5,7-Dibromo-8-methoxyquinoline, culminating in the definitive X-ray crystal
structure.
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Workflow for the synthesis and structural validation of 5,7-Dibromo-8-methoxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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